molecular formula C21H27N5O B12800975 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- CAS No. 136817-09-9

1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)-

Cat. No.: B12800975
CAS No.: 136817-09-9
M. Wt: 365.5 g/mol
InChI Key: BWUOQPQLJPNGFD-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes an indole core, a carboxamide group, and a pyridine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- typically involves multiple steps, including the formation of the indole core, the introduction of the carboxamide group, and the attachment of the pyridine ring. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Pyridine Ring: This step may involve nucleophilic substitution reactions, where the pyridine ring is introduced through the reaction of a suitable pyridine derivative with the indole core.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole core, carboxamide group, or pyridine ring.

Scientific Research Applications

1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- can be compared with other indole derivatives, such as:

    1H-Indole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position instead of the 2-position.

    1H-Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    1H-Indole-2-carboxaldehyde: Features a carboxaldehyde group at the 2-position.

The uniqueness of 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

136817-09-9

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

N-methyl-N-[2-[methyl-[3-(propan-2-ylamino)pyridin-2-yl]amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H27N5O/c1-15(2)23-18-10-7-11-22-20(18)25(3)12-13-26(4)21(27)19-14-16-8-5-6-9-17(16)24-19/h5-11,14-15,23-24H,12-13H2,1-4H3

InChI Key

BWUOQPQLJPNGFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N(C)CCN(C)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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